molecular formula C16H20O3 B1323906 cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-76-0

cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323906
CAS No.: 735275-76-0
M. Wt: 260.33 g/mol
InChI Key: LQEPLZMZOHBRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3-methylphenyl-2-oxoethyl group

Properties

IUPAC Name

4-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-3-2-4-14(9-11)15(17)10-12-5-7-13(8-6-12)16(18)19/h2-4,9,12-13H,5-8,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPLZMZOHBRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176230
Record name cis-4-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-48-6
Record name cis-4-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

A common initial step is the Friedel-Crafts acylation of an aromatic ring to introduce the keto-ethyl side chain. This involves reacting an aromatic compound (e.g., 3-methylbenzene) with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst (such as AlCl3). This step forms the 2-(3-methylphenyl)-2-oxoethyl moiety.

Cyclohexane Ring Functionalization

The cyclohexane ring can be functionalized at the 1- and 4-positions through selective substitution reactions. The carboxylic acid group is typically introduced by oxidation or hydrolysis of a precursor such as an ester or nitrile. The keto-ethyl substituent is attached at the 4-position, often via alkylation or acylation reactions.

Stereochemical Control

Achieving the cis configuration between the substituents on the cyclohexane ring requires stereoselective synthesis or separation of isomers. This can be controlled by:

  • Using stereoselective catalysts or reagents.
  • Employing chiral auxiliaries or ligands.
  • Separation of cis/trans isomers by chromatographic techniques.

Oxidation and Hydrolysis Steps

Carboxylic acids can be prepared by oxidation of primary alcohols or aldehydes, or by hydrolysis of nitriles or esters. For this compound, oxidation of a suitable precursor or hydrolysis of a nitrile intermediate may be used to install the carboxylic acid group.

Detailed Preparation Methods

Step Reaction Type Description Key Reagents/Conditions Notes
1 Friedel-Crafts Acylation Acylation of 3-methylbenzene to introduce keto-ethyl group 3-methylbenzene, acyl chloride, AlCl3 catalyst, anhydrous conditions Forms 2-(3-methylphenyl)-2-oxoethyl intermediate
2 Cyclohexane Functionalization Alkylation or acylation at cyclohexane 4-position Cyclohexanone or derivative, base or catalyst Controls substitution pattern
3 Stereoselective Synthesis Use of chiral catalysts or auxiliaries Chiral ligands, temperature control Ensures cis configuration
4 Oxidation/Hydrolysis Conversion of precursor to carboxylic acid KMnO4, Jones reagent, or hydrolysis conditions Converts ester/nitrile to acid
5 Purification Chromatography or recrystallization Silica gel, solvents Separates cis isomer

Research Findings and Industrial Considerations

  • Hydrogenation Processes: Some patents describe hydrogenation of benzenecarboxylic acid compounds to cyclohexanecarboxylic acids using rhodium or ruthenium catalysts in tertiary cyclic amide solvents. This method can be adapted to prepare cyclohexane derivatives with controlled stereochemistry.

  • Catalyst and Solvent Effects: The choice of catalyst (e.g., Lewis acids for acylation, metal catalysts for hydrogenation) and solvent (e.g., tertiary cyclic amides) significantly affects yield, stereoselectivity, and purity.

  • Reaction Conditions: Reaction times range from 0.5 to 20 hours, with temperature and pressure optimized for each step. Weight hour space velocity (WHSV) is controlled to balance conversion and selectivity.

  • Scale-Up: Industrial synthesis involves large-scale reactors with continuous stirring and precise control of reaction parameters to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Friedel-Crafts Acylation Introduces keto-ethyl group on aromatic ring Well-established, high yield Requires anhydrous conditions, possible polyacylation
Oxidation of Alcohols/Aldehydes Converts precursors to carboxylic acid Simple reagents, direct May affect other functional groups
Hydrolysis of Nitriles Converts nitrile intermediates to acids Adds carbon atom, versatile Requires careful control of hydrolysis conditions
Hydrogenation of Benzenecarboxylic Acids Converts aromatic to cyclohexane ring Stereoselective, scalable Requires expensive catalysts, high pressure
Stereoselective Catalysis Controls cis/trans isomer formation High purity isomers May require chiral catalysts, costly

Biological Activity

Cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (C16H20O3) is an organic compound characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid and a ketone functional group. Its molecular weight is approximately 260.33 g/mol, and it features a cis configuration that influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound can undergo various chemical reactions, including:

  • Free Radical Bromination
  • Nucleophilic Substitution
  • Oxidation at the Benzylic Position

These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or altered properties.

Biological Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely attributed to its structural similarity to other pharmacologically active compounds. The presence of both the carboxylic acid and ketone groups facilitates interactions with biological targets, although specific mechanisms are still under investigation .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that it interacts with various biomolecules such as enzymes and receptors, influencing key biochemical pathways involved in inflammation and pain signaling.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey Features
Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17ClO3Contains a chlorine substituent; potential differences in biological activity due to halogen effects.
Cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC16H20F O3Fluorine substituent may enhance lipophilicity, affecting pharmacokinetics.
(1S,3R)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidC16H20O3Chiral center may influence stereochemistry and biological interactions.

This table highlights how the unique combination of functional groups and the specific cis configuration of this compound could lead to distinct biological activities compared to its analogs.

Future Research Directions

Given the preliminary findings regarding the anti-inflammatory and analgesic properties of this compound, future research should focus on:

  • In vitro Studies : Conducting detailed cellular assays to evaluate the compound's effects on inflammation and pain pathways.
  • In vivo Studies : Testing the efficacy and safety of the compound in animal models to assess therapeutic potential.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in mediating its biological effects.

Scientific Research Applications

EphA4 Agonistic Ligands

Recent studies have identified cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid as a potential agonist for EphA4, a receptor implicated in neuroprotection and motor neuron health. Research demonstrated that compounds designed around this structure could bind with high affinity to the EphA4 ligand binding domain, enhancing motor neuron survival in transgenic mouse models of amyotrophic lateral sclerosis (ALS) .

Neuroprotective Effects

In vivo experiments showed that administration of agonistic agents derived from this compound significantly prolonged survival rates in SOD1(G93A) transgenic mice, suggesting its potential role in neurodegenerative disease therapies . The structural optimization of these agents through iterative design processes has been a focal point of ongoing research.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include:

  • C-H Activation : Leveraging the unique structural properties of cyclohexane derivatives to introduce functional groups selectively.
  • Functional Group Transformations : Modifying existing functional groups to enhance biological activity or solubility .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the binding affinity and selectivity of this compound towards EphA4. These studies utilize techniques such as NMR spectroscopy and isothermal titration calorimetry to evaluate the interactions at a molecular level .

Polymer Chemistry

The rigid structure of this compound makes it an attractive candidate for the development of new polymeric materials. Its ability to act as a building block for functionalized polymers can lead to advancements in material properties such as thermal stability and mechanical strength .

Nanocomposite Development

Research indicates that integrating this compound into nanocomposite materials can enhance their mechanical properties and thermal resistance, making them suitable for applications in electronics and aerospace industries.

Case Studies

StudyFocusFindings
Study on EphA4 AgonistsNeuroprotectionDemonstrated enhanced survival in ALS models with optimized ligands based on this compound .
Polymer ApplicationsMaterial ScienceInvestigated the use of this compound in developing high-performance polymers with improved properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling cyclohexane-1-carboxylic acid derivatives with substituted phenyl ketones. Key steps include:

  • Stereoselective alkylation : Use of chiral auxiliaries or asymmetric catalysis to control the cis-configuration at the cyclohexane ring.
  • Coupling reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in DCM/DMF mixtures facilitate efficient amide/ester bond formation without racemization .
  • Purification : Crystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the cis-isomer. Monitor purity via HPLC (≥98%) and confirm stereochemistry using NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and confirming cis-configuration?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. NOESY correlations between the cyclohexane C-H and the 3-methylphenyl group confirm cis geometry .
  • X-ray crystallography : Resolve absolute configuration, particularly for resolving ambiguities in stereoisomerism .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₀O₃) and detect fragmentation patterns.

Advanced Research Questions

Q. How do the biological activities of the cis-isomer compare to its trans-counterpart, and what mechanistic insights explain these differences?

  • Methodological Answer :

  • Isomer-specific assays : Test both isomers in receptor-binding assays (e.g., cyclooxygenase inhibition) using radiolabeled ligands. Cis-isomers often exhibit enhanced steric complementarity to hydrophobic enzyme pockets .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies and orientations. The cis-configuration may optimize van der Waals interactions with nonpolar residues .
  • Data contradiction resolution : If conflicting activity data arise, validate assay conditions (e.g., pH, solvent) and confirm isomer stability under experimental settings .

Q. What strategies are effective for resolving contradictions in pharmacokinetic data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Cis-isomers may undergo faster glucuronidation due to spatial accessibility of hydroxyl groups.
  • Solubility optimization : Formulate with cyclodextrins or lipid nanoparticles to improve bioavailability, addressing discrepancies in absorption rates .
  • Species-specific differences : Compare metabolic pathways in human vs. rodent models using cytochrome P450 inhibition assays .

Q. How can in silico methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • QSAR modeling : Train models on existing cyclohexanecarboxylic acid derivatives to predict bioactivity against specific targets (e.g., GPCRs).
  • Pharmacophore mapping : Identify critical functional groups (e.g., the 3-methylphenyl ketone) for hydrogen bonding or π-π stacking.
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable logP (2–4) and low hepatotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.